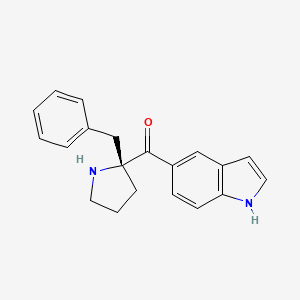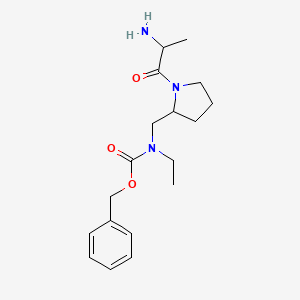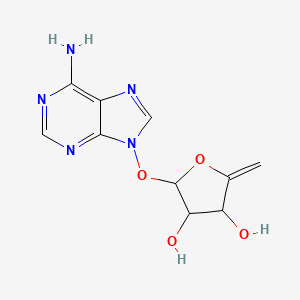
2-(6-Aminopurin-9-yl)oxy-5-methylideneoxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decoyinine is a hexose analog nucleoside antibiotic, isolated from the bacterium Streptomyces hygroscopicus var. decoyicus. It is structurally similar to Angustmycin A and acts as an inhibitor of guanosine monophosphate (GMP) synthase, preventing the conversion of xanthosine monophosphate (XMP) to GMP .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decoyinine is produced as a secondary metabolite by Streptomyces hygroscopicus. The synthesis involves fermentation processes where the bacterium is cultured under specific conditions to optimize the yield of decoyinine .
Industrial Production Methods: Industrial production of decoyinine typically involves large-scale fermentation using optimized strains of Streptomyces hygroscopicus. The fermentation broth is then subjected to extraction and purification processes to isolate decoyinine in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Decoyinine undergoes various chemical reactions, including:
Oxidation: Decoyinine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in decoyinine.
Substitution: Decoyinine can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of decoyinine .
Wissenschaftliche Forschungsanwendungen
Decoyinine has a wide range of scientific research applications:
Wirkmechanismus
Decoyinine exerts its effects by inhibiting GMP synthase, an enzyme crucial for the biosynthesis of guanosine monophosphate (GMP). By preventing the conversion of xanthosine monophosphate (XMP) to GMP, decoyinine disrupts nucleotide biosynthesis, leading to reduced levels of GMP, GDP, and GTP. This inhibition affects various cellular processes, including growth, differentiation, and sporulation in bacteria .
Vergleich Mit ähnlichen Verbindungen
Angustmycin A: Similar in structure and function, also inhibits GMP synthase.
Mycophenolic Acid: Another inhibitor of guanylic acid biosynthesis, though structurally unrelated.
Tubercidin, Toyocamycin, Sangivamycin, Formycin, Psicofuranine: These antibiotics resemble adenosine and share similar inhibitory effects on nucleotide biosynthesis.
Uniqueness: Decoyinine is unique due to its specific inhibition of GMP synthase and its application in both microbial and agricultural settings. Its ability to enhance plant resistance against pests while also serving as a tool in biochemical research highlights its versatility .
Eigenschaften
Molekularformel |
C10H11N5O4 |
|---|---|
Molekulargewicht |
265.23 g/mol |
IUPAC-Name |
2-(6-aminopurin-9-yl)oxy-5-methylideneoxolane-3,4-diol |
InChI |
InChI=1S/C10H11N5O4/c1-4-6(16)7(17)10(18-4)19-15-3-14-5-8(11)12-2-13-9(5)15/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13) |
InChI-Schlüssel |
NJWCNYOOUNSXHX-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C(C(C(O1)ON2C=NC3=C(N=CN=C32)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


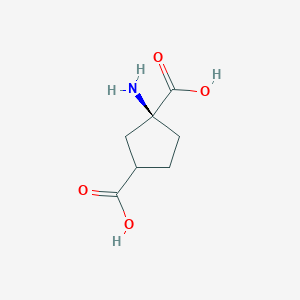
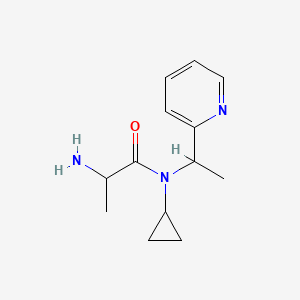
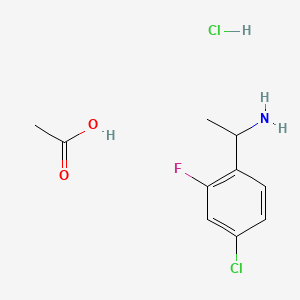
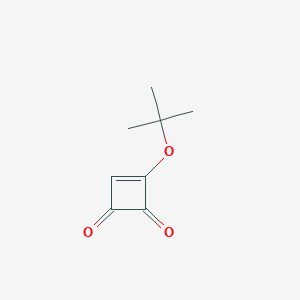
![3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14787187.png)
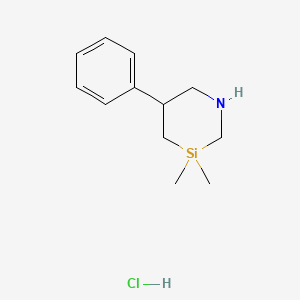
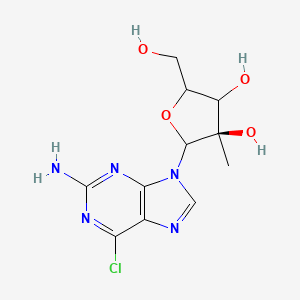
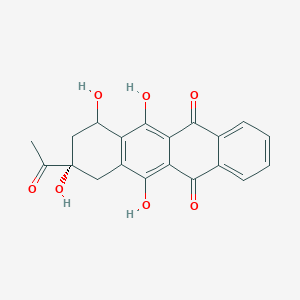
![2-[(6-Chloropyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B14787216.png)
![Benzyl 3-[[2-aminopropanoyl(ethyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14787227.png)
![[(10S,13S)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14787235.png)
![Benzyl 3-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-1-carboxylate](/img/structure/B14787245.png)
